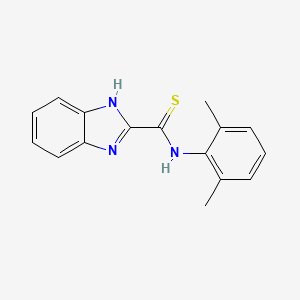

![molecular formula C18H14F2N2O2 B6567410 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide CAS No. 1021264-61-8](/img/structure/B6567410.png)

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide” is a complex organic molecule. It contains several functional groups including an oxazole ring, a benzamide group, and a difluorophenyl group .

Synthesis Analysis

The synthesis of this compound could potentially involve the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Another possible precursor for the synthesis could be 2,4-Difluorophenyl isocyanate .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), attached to a benzamide group. The benzamide group is further substituted with a 2,4-difluorophenyl group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some potential properties could include its melting point, boiling point, solubility in various solvents, and spectral properties (such as IR, NMR, and UV/Vis spectra) .Aplicaciones Científicas De Investigación

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide has been used in a variety of scientific research applications. It has been used to study the molecular mechanisms of a variety of biological processes, including signal transduction, gene expression, and protein-protein interactions. It has also been used to study the structure and function of enzymes and proteins, as well as to study the effects of drugs on biological systems.

Mecanismo De Acción

Target of Action

F2493-1290, also known as GSBR-1290, is a small molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and gastric motility .

Mode of Action

GSBR-1290 binds to the GLP-1R with high affinity and activates the Gαs cAMP pathway . The compound’s interaction with GLP-1R leads to an increase in insulin secretion in a glucose-dependent manner .

Biochemical Pathways

The activation of GLP-1R by GSBR-1290 leads to the stimulation of the Gαs cAMP pathway . This pathway plays a key role in the regulation of insulin secretion from pancreatic beta cells . The activation of this pathway by GSBR-1290 results in increased insulin secretion, which in turn helps in the regulation of blood glucose levels .

Result of Action

The activation of GLP-1R by GSBR-1290 results in increased insulin secretion and glucose clearance . In non-human primate models, GSBR-1290 has shown efficacy in stimulating insulin secretion, improving glucose tolerance, and reducing food intake . These effects contribute to the potential therapeutic benefits of GSBR-1290 in the management of Type 2 Diabetes Mellitus (T2DM) and obesity .

Action Environment

The action of GSBR-1290 is influenced by physiological conditions such as blood glucose levels . The compound induces insulin secretion in a glucose-dependent manner, meaning its effects are modulated by the body’s metabolic state .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide for lab experiments include its ability to interact with both proteins and enzymes, allowing it to modulate their activity. It is also relatively easy to synthesize and is relatively inexpensive, making it an attractive option for research applications. However, it is important to note that the effects of this compound on biological systems is not completely understood, so caution should be taken when using it for research applications.

Direcciones Futuras

The use of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide in scientific research has been increasing in recent years. In the future, it is likely that it will continue to be used to study the molecular mechanisms of a variety of biological processes. Additionally, it is likely that it will be used to study the structure and function of enzymes and proteins, as well as to study the effects of drugs on biological systems. Furthermore, it is likely that it will be used to study the effects of small molecules and ions on proteins and enzymes, as well as to study the effects of drugs on these molecules. Finally, it is likely that it will be used to study the effects of drugs on the development and progression of diseases, such as cancer.

Métodos De Síntesis

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide is synthesized via a two-step process. The first step involves the addition of a 2,4-difluorophenyl group to a 1,2-oxazol-3-ylmethyl group. This is followed by the condensation of the resulting compound with 2-methylbenzamide. This method has been used to synthesize a variety of compounds, including this compound.

Safety and Hazards

Propiedades

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c1-11-4-2-3-5-14(11)18(23)21-10-13-9-17(24-22-13)15-7-6-12(19)8-16(15)20/h2-9H,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWRKYPDRHXXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6567334.png)

![2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6567352.png)

![4-chloro-N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6567353.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6567359.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6567361.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6567366.png)

![N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6567374.png)

![8-(2-methylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6567385.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B6567419.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide](/img/structure/B6567432.png)

![4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6567440.png)